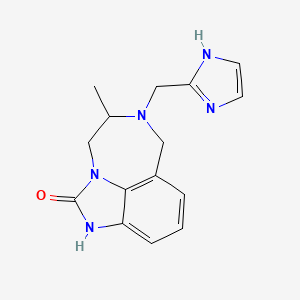
6-(1H-Imidazol-2-yl-methyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-((1H-Imidazol-2-yl)methyl)-8-methyl-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1(2H)-one is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an imidazole ring with a triazabenzoazulene core, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((1H-Imidazol-2-yl)methyl)-8-methyl-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1(2H)-one typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring, followed by the construction of the triazabenzoazulene core. Key reagents and catalysts used in these reactions include:
Imidazole formation: Starting materials such as glyoxal and ammonia, with catalysts like acetic acid.
Triazabenzoazulene core construction: Cyclization reactions involving intermediates like hydrazines and aldehydes, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
7-((1H-Imidazol-2-yl)methyl)-8-methyl-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1(2H)-one: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-((1H-Imidazol-2-yl)methyl)-8-methyl-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1(2H)-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 7-((1H-Imidazol-2-yl)methyl)-8-methyl-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1(2H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the triazabenzoazulene core may interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Aprocitentan: An endothelin receptor antagonist used to treat hypertension.
Comazaphilone I: A newly discovered compound with a similar planar structure to comazaphilone A.
Uniqueness
7-((1H-Imidazol-2-yl)methyl)-8-methyl-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1(2H)-one: is unique due to its combination of an imidazole ring and a triazabenzoazulene core, which is not commonly found in other compounds. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
131514-96-0 |
|---|---|
Fórmula molecular |
C15H17N5O |
Peso molecular |
283.33 g/mol |
Nombre IUPAC |
10-(1H-imidazol-2-ylmethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C15H17N5O/c1-10-7-20-14-11(3-2-4-12(14)18-15(20)21)8-19(10)9-13-16-5-6-17-13/h2-6,10H,7-9H2,1H3,(H,16,17)(H,18,21) |
Clave InChI |
QTJXBADMBCWUHP-UHFFFAOYSA-N |
SMILES canónico |
CC1CN2C3=C(CN1CC4=NC=CN4)C=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine](/img/structure/B12933612.png)
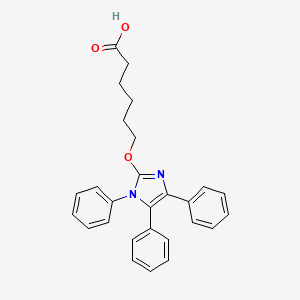
![((3aR,4R,6S,6aS)-6-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12933626.png)
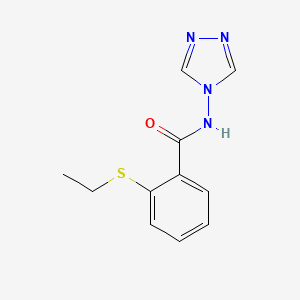
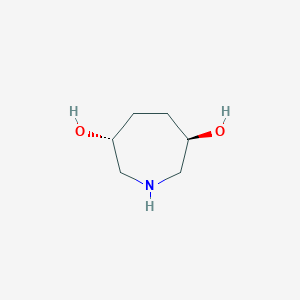
![7-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12933640.png)
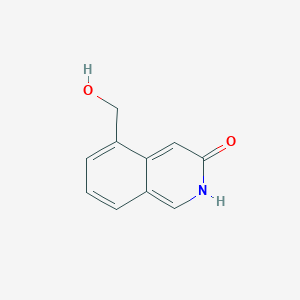

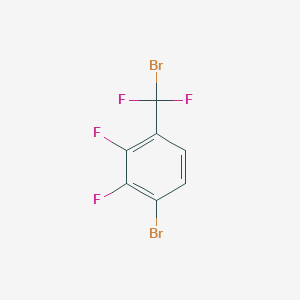
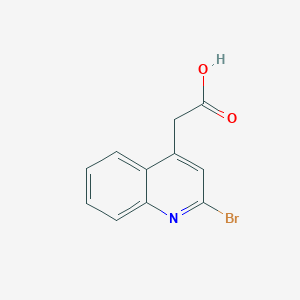
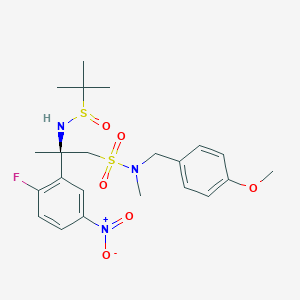
![Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-](/img/structure/B12933685.png)
![1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride](/img/structure/B12933700.png)
![Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]-](/img/structure/B12933703.png)
